molecular formula C20H20N2O5 B12282493 (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester

(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester

Cat. No.: B12282493
M. Wt: 368.4 g/mol
InChI Key: HHNUCZMLSVIOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester is a derivative of aspartic acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids . The compound is known for its stability and utility in various chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Chemical Reactions Analysis

(S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar compounds include:

These compounds also feature the Fmoc protecting group and are used in peptide synthesis. (S)3-(9H-Fluoren-9-ylmethoxycarbonylamino)-succinamic acid methyl ester is unique due to its specific structure and the presence of the succinamic acid methyl ester moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

InChI

InChI=1S/C20H20N2O5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,24)(H,22,25)

InChI Key

HHNUCZMLSVIOLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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